![molecular formula C6H4N4O2 B1404127 6-硝基-1H-吡唑并[4,3-B]吡啶 CAS No. 1214900-79-4](/img/structure/B1404127.png)
6-硝基-1H-吡唑并[4,3-B]吡啶
描述
6-Nitro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring, with a nitro group attached at the sixth position. The unique structure of 6-Nitro-1H-pyrazolo[4,3-B]pyridine makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
科学研究应用
6-Nitro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用机制
Target of Action
The primary targets of 6-Nitro-1H-pyrazolo[4,3-B]pyridine are currently unknown. This compound belongs to the family of 1H-pyrazolo[3,4-b]pyridines , which have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .
Mode of Action
As a member of the 1H-pyrazolo[3,4-b]pyridines family, it is likely to interact with its targets in a manner similar to other compounds in this family . .
Biochemical Pathways
Given the structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases, it is possible that these compounds may interact with pathways involving these bases . .
Result of Action
While some 1H-pyrazolo[3,4-b]pyridines have shown biological activity , specific effects of 6-Nitro-1H-pyrazolo[4,3-B]pyridine at the molecular and cellular level are currently unknown.
生化分析
Biochemical Properties
6-Nitro-1H-pyrazolo[4,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cyclin-dependent kinases, where 6-Nitro-1H-pyrazolo[4,3-B]pyridine acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer treatment. Additionally, 6-Nitro-1H-pyrazolo[4,3-B]pyridine has been shown to interact with tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
The effects of 6-Nitro-1H-pyrazolo[4,3-B]pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, 6-Nitro-1H-pyrazolo[4,3-B]pyridine can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Moreover, the compound’s interaction with tropomyosin receptor kinases can alter downstream signaling pathways such as Ras/Erk and PI3K/Akt, affecting cell survival and differentiation .
Molecular Mechanism
At the molecular level, 6-Nitro-1H-pyrazolo[4,3-B]pyridine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 6-Nitro-1H-pyrazolo[4,3-B]pyridine can activate peroxisome proliferator-activated receptor alpha, influencing gene expression related to lipid metabolism . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-1H-pyrazolo[4,3-B]pyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitro-1H-pyrazolo[4,3-B]pyridine remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways . These temporal effects are essential considerations for its therapeutic application.
Dosage Effects in Animal Models
The effects of 6-Nitro-1H-pyrazolo[4,3-B]pyridine in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular pathways without causing significant toxicity . At higher doses, 6-Nitro-1H-pyrazolo[4,3-B]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-Nitro-1H-pyrazolo[4,3-B]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing its own metabolism and that of other co-administered drugs . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, 6-Nitro-1H-pyrazolo[4,3-B]pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can sequester 6-Nitro-1H-pyrazolo[4,3-B]pyridine, modulating its bioavailability and distribution . These transport and distribution mechanisms are vital for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Nitro-1H-pyrazolo[4,3-B]pyridine is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular dynamics of 6-Nitro-1H-pyrazolo[4,3-B]pyridine provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-nitropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions.
Industrial Production Methods: Industrial production of 6-Nitro-1H-pyrazolo[4,3-B]pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 6-Nitro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: Oxidative reactions can modify the pyrazole or pyridine rings, often using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic media.
Major Products:
Reduction: 6-Amino-1H-pyrazolo[4,3-B]pyridine.
Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
相似化合物的比较
6-Nitro-1H-pyrazolo[4,3-B]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-B]pyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
1H-pyrazolo[4,3-C]pyridine: Another isomer with a different ring fusion, affecting its reactivity and applications.
1H-pyrazolo[1,5-A]pyrimidine:
The uniqueness of 6-Nitro-1H-pyrazolo[4,3-B]pyridine lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct reactivity and potential biological activities.
属性
IUPAC Name |
6-nitro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPFTSMFSNMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



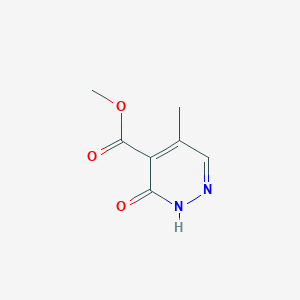
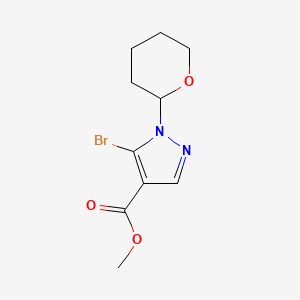
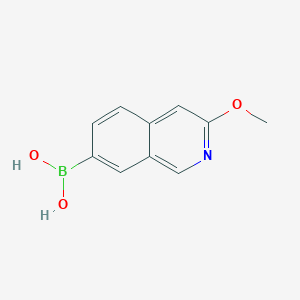
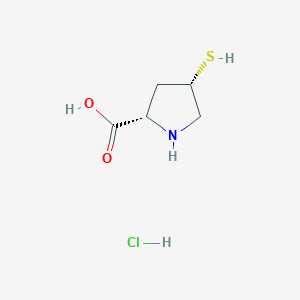
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
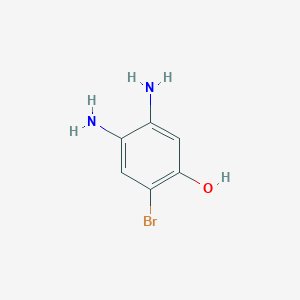
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)

![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)

